
2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrimidine typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of the cyclopentylpyrrolidinyl group via nucleophilic substitution.
- Attachment of the carbamoylphenyl group through amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrimidine would depend on its specific interactions with biological targets. This could involve binding to specific receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyridine
- 2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrazine
- 2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)triazine
Uniqueness
2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrimidine is unique due to its specific combination of functional groups and the pyrimidine core. This structural uniqueness may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
832734-53-9 |
|---|---|
Formule moléculaire |
C20H24N4O2 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
4-[2-(1-cyclopentylpyrrolidin-3-yl)oxypyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C20H24N4O2/c21-19(25)15-7-5-14(6-8-15)16-11-22-20(23-12-16)26-18-9-10-24(13-18)17-3-1-2-4-17/h5-8,11-12,17-18H,1-4,9-10,13H2,(H2,21,25) |
Clé InChI |
AOIPKRNEGBDOEW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2CCC(C2)OC3=NC=C(C=N3)C4=CC=C(C=C4)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


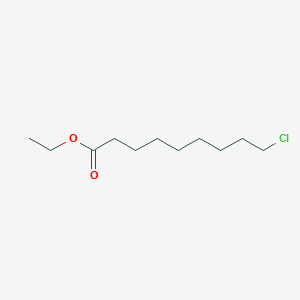
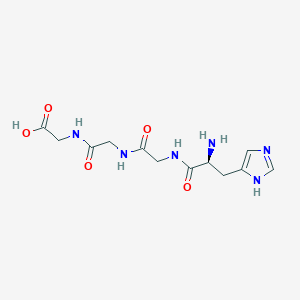
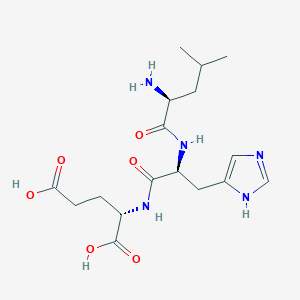

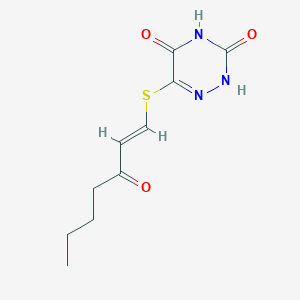

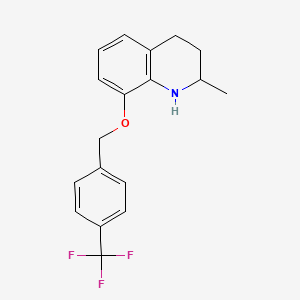

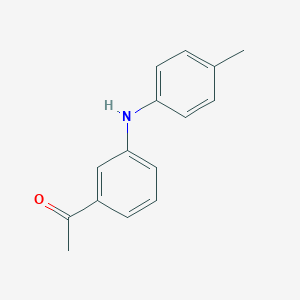

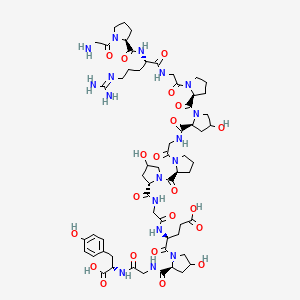
![1-(2,6-Difluorophenyl)-6-(trifluoromethyl)-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12930620.png)
![2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate)](/img/structure/B12930626.png)
![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B12930648.png)
